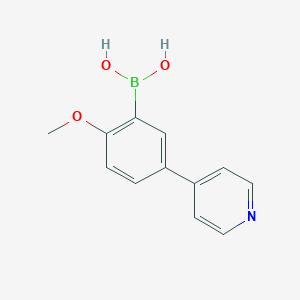

(2-Methoxy-5-(pyridin-4-yl)phenyl)boronic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2-methoxy-5-pyridin-4-ylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BNO3/c1-17-12-3-2-10(8-11(12)13(15)16)9-4-6-14-7-5-9/h2-8,15-16H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLNYKODXAPVKKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)C2=CC=NC=C2)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70594224 | |

| Record name | [2-Methoxy-5-(pyridin-4-yl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70594224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

196861-33-3 | |

| Record name | Boronic acid, [2-methoxy-5-(4-pyridinyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=196861-33-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [2-Methoxy-5-(pyridin-4-yl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70594224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [2-methoxy-5-(pyridin-4-yl)phenyl]boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of (2-Methoxy-5-(pyridin-4-yl)phenyl)boronic acid

Strategic Overview: Significance and Application

(2-Methoxy-5-(pyridin-4-yl)phenyl)boronic acid is a highly functionalized arylboronic acid of significant interest in the pharmaceutical and materials science sectors. Its structural motif, featuring a methoxy-substituted phenyl ring linked to a pyridine moiety, makes it an invaluable building block in modern synthetic chemistry.[1] The primary utility of this compound lies in its role as a key coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1][2][3] This reaction is one of the most powerful and versatile methods for constructing carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl structures which are prevalent in many biologically active molecules.[2][3][4]

The pyridine ring in the molecule often serves to modulate aqueous solubility and can act as a hydrogen bond acceptor, which is crucial for molecular recognition at biological targets. The methoxy group, an electron-donating substituent, can influence the electronic properties of the molecule and its metabolic stability. Consequently, this compound is a critical intermediate in the development of novel therapeutics, particularly in oncology and for the treatment of inflammatory diseases.[1][2]

Retrosynthetic Analysis and Strategy

A logical retrosynthetic approach to this compound involves disconnecting the molecule at two key positions: the C-C bond between the phenyl and pyridine rings, and the C-B bond of the boronic acid. This suggests a convergent synthesis strategy, which is generally more efficient.

The most robust and field-proven strategy involves a two-step sequence:

-

Formation of the Biaryl Core: A Suzuki-Miyaura cross-coupling reaction to construct the 4-(3-halo-4-methoxyphenyl)pyridine intermediate.

-

Borylation: Conversion of the remaining halide on the phenyl ring into the boronic acid functional group via a lithium-halogen exchange followed by quenching with a borate ester.

This approach allows for the use of readily available starting materials and employs well-established, high-yielding transformations.

Synthetic Pathway: A Detailed Mechanistic Exploration

The preferred synthetic route is a two-step process starting from a dihalogenated anisole derivative. The choice of halogens is critical for selective reactivity. A common and effective starting material is 5-bromo-1-iodo-2-methoxybenzene. The significant difference in reactivity between the aryl-iodide and aryl-bromide bonds under palladium catalysis allows for a selective initial cross-coupling at the more reactive C-I bond.

Step 1: Selective Suzuki-Miyaura Cross-Coupling

The first step is the palladium-catalyzed cross-coupling of 5-bromo-1-iodo-2-methoxybenzene with pyridine-4-boronic acid.

-

Mechanism and Rationale: The Suzuki-Miyaura reaction cycle begins with the oxidative addition of the palladium(0) catalyst to the aryl halide.[5] The C-I bond is significantly weaker than the C-Br bond, leading to preferential oxidative addition at the iodo-position. The resulting arylpalladium(II) iodide complex then undergoes transmetalation with the pyridine-4-boronic acid, which is activated by a base. The final step is reductive elimination, which forms the desired C-C bond and regenerates the palladium(0) catalyst.

-

Catalyst Selection: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a classic and effective catalyst for this transformation.[3] More modern catalysts, such as those employing bulky, electron-rich phosphine ligands (e.g., S-Phos), can also be used and may offer higher turnover numbers and milder reaction conditions.[6]

-

Base and Solvent: A base is required to activate the boronic acid for transmetalation.[3] An aqueous solution of a carbonate base like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) is standard. A mixed solvent system, such as 1,4-dioxane and water or toluene and water, is used to ensure the solubility of both the organic substrates and the inorganic base, thereby facilitating the reaction.

Step 2: Low-Temperature Borylation

The second step involves the conversion of the aryl bromide intermediate, 4-(5-bromo-2-methoxyphenyl)pyridine, into the final boronic acid product.

-

Mechanism and Rationale: This transformation is most effectively achieved through a lithium-halogen exchange reaction.[7][8] The aryl bromide is treated with a strong organolithium base, typically n-butyllithium (n-BuLi), at cryogenic temperatures (-78 °C). The n-butyl anion exchanges with the bromide, generating a highly reactive aryllithium intermediate. This intermediate is then quenched with an electrophilic boron source, most commonly triisopropyl borate [B(O-iPr)₃].[7][9] The resulting boronate ester is subsequently hydrolyzed under acidic conditions (e.g., with aqueous HCl) to yield the final this compound.

-

Critical Parameters: The extremely low temperature is crucial to prevent side reactions, such as the aryllithium intermediate acting as a base and deprotonating the solvent (THF) or reacting with other functional groups.[7] The choice of solvent is also important; anhydrous tetrahydrofuran (THF) is typically used as it is aprotic and can solvate the organometallic intermediates.

Detailed Experimental Protocol

Caution: This protocol involves hazardous materials, including pyrophoric reagents (n-BuLi) and palladium catalysts. It should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: Synthesis of 4-(5-Bromo-2-methoxyphenyl)pyridine

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromo-1-iodo-2-methoxybenzene (1.0 eq), pyridine-4-boronic acid (1.1 eq), and sodium carbonate (3.0 eq).

-

Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water.

-

Inert Atmosphere: Seal the flask and degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

-

Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (0.03 eq), under a positive pressure of the inert gas.[3]

-

Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.

-

Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford 4-(5-bromo-2-methoxyphenyl)pyridine.

Step 2: Synthesis of this compound

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, dissolve the intermediate 4-(5-bromo-2-methoxyphenyl)pyridine (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add n-butyllithium (1.1 eq, typically a 2.5 M solution in hexanes) dropwise via syringe, maintaining the internal temperature below -70 °C. Stir the mixture at -78 °C for 1 hour.

-

Borylation: Add triisopropyl borate (1.2 eq) dropwise, again keeping the temperature below -70 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Hydrolysis: Cool the mixture to 0 °C in an ice bath and slowly quench the reaction by adding 2 M aqueous hydrochloric acid (HCl) until the pH is between 1 and 2. Stir vigorously for 1-2 hours.

-

Work-up and Purification: Dilute the mixture with ethyl acetate. Separate the layers. The product may be in either the aqueous or organic layer, or partitioned between them, depending on the pH. Adjusting the pH of the aqueous layer to around 4-5 often causes the boronic acid to precipitate. The solid can be collected by filtration. Alternatively, extraction and subsequent purification by recrystallization from a suitable solvent system (e.g., ethanol/water) can be employed.[10][11] It is important to note that arylboronic acids can be challenging to purify via standard silica gel chromatography due to their polarity and tendency to dehydrate into boroxines.[12]

Data Summary and Characterization

The following table provides expected outcomes for the synthesis. Yields are representative and may vary based on reaction scale and purity of reagents.

| Step | Reaction | Key Reagents | Typical Yield | Purity (Post-Purification) |

| 1 | Suzuki-Miyaura Coupling | Pd(PPh₃)₄, Na₂CO₃, Dioxane/H₂O | 75-90% | >98% |

| 2 | Borylation | n-BuLi, B(O-iPr)₃, THF | 60-80% | >97% |

Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques:

-

¹H and ¹³C NMR: To confirm the chemical structure and assess purity.

-

Mass Spectrometry (MS): To confirm the molecular weight.

Workflow Visualization

The following diagram illustrates the overall synthetic workflow.

Caption: Synthetic pathway for this compound.

References

-

Farooq, R. K., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. RSC Advances, 12(1), 1-15. Retrieved from [Link]

- Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.

-

Coombs, J. R., & Morken, J. P. (2015). The Synthesis and Applications of Heterocyclic Boronic Acids. Current Organic Chemistry, 19(8), 638-653. Retrieved from [Link]

-

Li, G., et al. (2020). Pd-catalyzed asymmetric Suzuki–Miyaura coupling reactions for the synthesis of chiral biaryl compounds with a large steric substituent at the 2-position. Organic & Biomolecular Chemistry, 18(20), 3845-3849. Retrieved from [Link]

-

Sadeghi, S. H. (2024). A Brief Review of Suzuki-Miyaura Cross-coupling Synthesis of Biaryls Using Green Transition Metal Palladium Catalysts. Organic Chemistry Research, 10(1), 79-82. Retrieved from [Link]

-

Garg, N. K., et al. (2023). Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. Angewandte Chemie International Edition, 62(40), e202309941. Retrieved from [Link]

-

Isobe, H., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters, 24(18), 3356-3360. Retrieved from [Link]

-

Anderson, N. G. (2015). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Organic Process Research & Development, 19(7), 897-904. Retrieved from [Link]

-

Britton, R., et al. (2015). Vinyl boronic ester synthesis by lithium–halogen exchange and an alternative boron-Wittig approach that gave primarily the undesired Z-vinyl boronate. Journal of Organic Chemistry, 80(1), 534-540. Retrieved from [Link]

-

Reddit. (2017). Purification of boronic acids? r/chemistry. Retrieved from [Link]

-

Bode, J. W., & Morandi, B. (2019). Organic Chemistry II Lecture Notes. ETH Zürich. Retrieved from [Link]

- Google Patents. (2005). Process for purification of boronic acid and its derivatives.

-

Ley, S. V., et al. (2016). Investigation of a Lithium-Halogen Exchange Flow Process for the Preparation of Boronates by Using a Cryo-Flow Reactor. Chemistry–A European Journal, 22(34), 12023-12028. Retrieved from [Link]

-

ResearchGate. (2016). How to purify boronic acids/boronate esters?. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. A Brief Review of Suzuki-Miyaura Cross-coupling Synthesis of Biaryls Using Green Transition Metal Palladium Catalysts [orgchemres.org]

- 6. Pd-catalyzed asymmetric Suzuki–Miyaura coupling reactions for the synthesis of chiral biaryl compounds with a large steric substituent at the 2-position - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 8. ethz.ch [ethz.ch]

- 9. ptacts.uspto.gov [ptacts.uspto.gov]

- 10. reddit.com [reddit.com]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

(2-Methoxy-5-(pyridin-4-yl)phenyl)boronic acid CAS number 196861-33-3

An In-depth Technical Guide to (2-Methoxy-5-(pyridin-4-yl)phenyl)boronic acid

Introduction: A Versatile Heteroaromatic Building Block

This compound, registered under CAS number 196861-33-3, is a highly functionalized boronic acid derivative that has emerged as a pivotal building block in modern organic synthesis and medicinal chemistry.[1] Its unique structure, featuring an electron-donating methoxy group ortho to the boronic acid and a pyridinyl moiety, imparts favorable reactivity and selectivity, making it an invaluable tool for researchers.[1] This guide provides an in-depth analysis of its properties, synthesis, and core applications, with a focus on the widely employed Suzuki-Miyaura cross-coupling reaction. It is designed for researchers, chemists, and drug development professionals seeking to leverage this reagent for the construction of complex molecular architectures, particularly in the pursuit of novel therapeutics such as kinase inhibitors.[2][3]

Physicochemical Properties and Handling

A comprehensive understanding of a reagent's properties is fundamental to its successful application. The key physicochemical data for this compound are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 196861-33-3 | [4] |

| Molecular Formula | C₁₂H₁₂BNO₃ | [4] |

| Molecular Weight | 229.04 g/mol | [1] |

| Appearance | White to off-white powder/solid | [1] |

| Purity | Typically ≥95% | - |

| Storage Conditions | Store at 0-8 °C, under inert atmosphere | [1] |

| Synonyms | 5-Pyridin-4-yl-2-methoxyphenylboronic acid | [1] |

Safety & Handling Precautions: As with all boronic acids, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. Handling should be performed in a well-ventilated fume hood. Boronic acids can be irritating to the skin, eyes, and respiratory system.[5] Protodeboronation, the cleavage of the C–B bond, can be a competing side reaction, particularly in the presence of excess water or acid; therefore, storage under dry, inert conditions is crucial to maintain reagent integrity.[5]

Synthesis and Purification: A Plausible Strategic Approach

While multiple synthetic routes to arylboronic acids exist, a common and effective strategy for a molecule of this complexity involves a late-stage borylation of a pre-assembled biaryl precursor.[6] The following protocol represents a logical and field-proven approach for its synthesis, beginning with a Suzuki-Miyaura coupling to construct the central phenyl-pyridine bond.

Workflow for Synthesis

Caption: Plausible two-step synthesis of the target compound.

Detailed Experimental Protocol: Synthesis

Step 1: Synthesis of 4-(4-Bromo-3-methoxyphenyl)pyridine

-

Inert Atmosphere: To an oven-dried Schlenk flask, add 5-bromo-2-methoxyphenylboronic acid (1.0 equiv.), 4-bromopyridine hydrochloride (1.05 equiv.), potassium carbonate (K₂CO₃, 3.0 equiv.), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 equiv.).

-

Solvent Addition: Evacuate and backfill the flask with argon or nitrogen three times. Add degassed 1,4-dioxane and water (4:1 v/v) via syringe.

-

Causality: The biphasic solvent system helps to dissolve both the organic substrates and the inorganic base.[7] Degassing is critical to prevent oxidation and deactivation of the Pd(0) active catalyst.

-

-

Reaction: Heat the mixture to 80-90 °C with vigorous stirring for 12-16 hours, monitoring progress by TLC or LC-MS.

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel to afford the intermediate product.

Step 2: Synthesis of this compound

-

Setup: To a flame-dried, three-neck flask under argon, add the intermediate 4-(4-bromo-3-methoxyphenyl)pyridine (1.0 equiv.) and dissolve in anhydrous tetrahydrofuran (THF).

-

Halogen-Metal Exchange: Cool the solution to -78 °C in a dry ice/acetone bath. Add n-butyllithium (n-BuLi, 1.1 equiv., solution in hexanes) dropwise, maintaining the internal temperature below -70 °C. Stir for 1 hour.

-

Causality: This low-temperature lithium-halogen exchange generates a highly nucleophilic aryllithium species, which is necessary for the subsequent borylation step.[6]

-

-

Borylation: Add triisopropyl borate (B(O-iPr)₃, 1.2 equiv.) dropwise to the aryllithium solution at -78 °C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

-

Hydrolysis: Cool the mixture to 0 °C and quench by the slow addition of 2M hydrochloric acid (HCl), stirring vigorously until two clear phases are observed.

-

Extraction & Isolation: Separate the layers. Extract the aqueous layer twice with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The resulting solid can be purified by trituration with a suitable solvent system (e.g., diethyl ether/hexanes) or recrystallization to yield the final boronic acid.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is the cornerstone application for this reagent, enabling the formation of C(sp²)-C(sp²) bonds to create complex biaryl and heteroaryl structures.[8]

Mechanistic Insights

The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. The unique features of this compound can influence this cycle.

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

-

Activation by Base: The reaction is initiated by the activation of the boronic acid with a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) to form a more nucleophilic boronate complex ([R-B(OH)₃]⁻).[8] This step is crucial for facilitating the transmetalation.

-

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the organohalide (Ar-X), forming a Pd(II) complex. This is often the rate-limiting step and is slower for electron-rich halides.[5]

-

Transmetalation: The aryl group from the activated boronate complex is transferred to the Pd(II) center, displacing the halide.

-

Reductive Elimination: The two coupled aryl groups are eliminated from the palladium center, forming the final C-C bond and regenerating the Pd(0) catalyst.

Influence of Substituents:

-

ortho-Methoxy Group: The electron-donating methoxy group increases the electron density on the phenyl ring. While this can slightly slow the rate of transmetalation, its proximity to the boronic acid can be advantageous. Some studies suggest that an ortho-methoxy group can chelate to the palladium center during the transition state, potentially influencing the geometry and regioselectivity of the coupling.[9]

-

Pyridin-4-yl Group: As a heteroaromatic ring, the pyridine nitrogen can coordinate to the palladium catalyst. This can sometimes lead to catalyst inhibition. However, in the 4-position, this effect is generally less pronounced than with 2-pyridyl boronic acids, making it a reliable coupling partner.[10]

Field-Proven Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling this compound with a generic aryl bromide.

-

Reaction Setup: In a dry Schlenk flask under an argon atmosphere, combine the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), a palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0 equiv.).[10][11]

-

Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1) via syringe.

-

Execution: Place the sealed flask in a preheated oil bath at 80–100 °C and stir vigorously for 4–16 hours.

-

Self-Validation: Monitor the reaction by TLC or LC-MS. The disappearance of the limiting starting material (typically the aryl halide) and the appearance of a new, more non-polar spot corresponding to the biaryl product indicates a successful reaction.

-

-

Workup: After cooling to room temperature, dilute the mixture with ethyl acetate or dichloromethane. Wash sequentially with water and saturated brine solution.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator. The crude residue should be purified by flash column chromatography on silica gel to yield the pure biaryl product.[5]

Characterization and Analytical Data

| Data Type | Predicted Values |

| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): ~8.6-8.7 (d, 2H, α-pyridyl), ~7.7-7.8 (d, 2H, β-pyridyl), ~7.5-7.6 (m, 2H, Ar-H), ~7.1 (d, 1H, Ar-H), ~8.0 (s, 2H, B(OH)₂), ~3.9 (s, 3H, OCH₃) |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ (ppm): ~160 (C-OCH₃), ~150 (α-pyridyl C), ~145-148 (Ar-C), ~135-138 (Ar-C), ~125-130 (Ar-C), ~121 (β-pyridyl C), ~112 (Ar-C), ~56 (OCH₃). The carbon bearing the boron atom is often not observed or is very broad. |

| MS (ESI+) | [M+H]⁺ = 230.09 |

Applications in Drug Discovery: A Gateway to Kinase Inhibitors

The 2-methoxy-5-(pyridin-4-yl)phenyl scaffold is a privileged structure in medicinal chemistry, particularly in the design of kinase inhibitors. Kinases are critical enzymes in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.

The structure of this compound makes it an ideal precursor for analogues of successful kinase inhibitors like Ponatinib .[2][3][14][15] Ponatinib is a multi-targeted tyrosine kinase inhibitor used to treat certain types of leukemia, notable for its efficacy against tumors with the T315I mutation, which confers resistance to other therapies.[14] By using this boronic acid in a Suzuki coupling, medicinal chemists can readily introduce the methoxy-substituted pyridinylphenyl headgroup, a key pharmacophoric element that often interacts with the hinge region of the kinase active site.

Conclusion

This compound is more than just a chemical reagent; it is an enabling tool for innovation in both pharmaceutical and materials science. Its well-defined reactivity, governed by the interplay of its methoxy and pyridinyl substituents, allows for the predictable and efficient construction of complex molecular frameworks. The protocols and insights provided in this guide are intended to empower researchers to confidently employ this versatile building block in their synthetic endeavors, accelerating the discovery of next-generation therapeutics and advanced materials.

References

-

Synthesis of ponatinib analogues as novel inhibitors of leukemia stem cells. (2022). Future Medicinal Chemistry. Available at: [Link]

-

Supporting information for a chemical study. (2015). The Royal Society of Chemistry. Available at: [Link]

-

Design, synthesis, and biological evaluation of Ponatinib-based N-Phenylpyrimidine-2-amine derivatives as novel fibroblast growth factor receptor 4 (FGFR4) selective inhibitors. (2025). PubMed. Available at: [Link]

-

Synthesis, Pharmacological Characterization, and Structure–Activity Relationships of Noncanonical Selective Agonists for α7 nAChRs. (n.d.). eScholarship, University of California. Available at: [Link]

- Processes for making ponatinib and intermediates thereof. (2016). Google Patents.

-

Suzuki Coupling. (n.d.). Organic Chemistry Portal. Available at: [Link]

-

Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018). Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Design, Synthesis, and Biological Evaluation of Ponatinib-based N-Phenylpyrimidine-2-amine Derivatives as Novel Fibroblast Growth Factor Receptor 4 (FGFR4) Selective Inhibitors. (2024). ResearchGate. Available at: [Link]

-

1H and 13C NMR Spectra. (n.d.). The Royal Society of Chemistry. Available at: [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2020). PubMed Central. Available at: [Link]

- Synthesis method of ponatinib. (2014). Google Patents.

-

Use of 2-Bromophenylboronic Esters as Benzyne Precursors in the Pd-Catalyzed Synthesis of Triphenylenes. (2014). ACS Publications. Available at: [Link]

-

Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (2019). MDPI. Available at: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Synthesis of ponatinib analogues as novel inhibitors of leukemia stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and biological evaluation of Ponatinib-based N-Phenylpyrimidine-2-amine derivatives as novel fibroblast growth factor receptor 4 (FGFR4) selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound|CAS 196861-33-3|TCIJT|製品詳細 [tci-chemical-trading.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. escholarship.org [escholarship.org]

- 12. rsc.org [rsc.org]

- 13. 2-Methoxyphenylboronic acid(5720-06-9) 13C NMR [m.chemicalbook.com]

- 14. US9493473B2 - Processes for making ponatinib and intermediates thereof - Google Patents [patents.google.com]

- 15. researchgate.net [researchgate.net]

molecular structure of (2-Methoxy-5-(pyridin-4-yl)phenyl)boronic acid

An In-depth Technical Guide to (2-Methoxy-5-(pyridin-4-yl)phenyl)boronic acid: Structure, Synthesis, and Applications

Introduction

This compound is a highly functionalized organoboron compound that has emerged as a critical building block in modern organic synthesis and medicinal chemistry.[1] Its unique molecular architecture, featuring a phenylboronic acid core substituted with both an electron-donating methoxy group and a heteroaromatic pyridine moiety, imparts valuable reactivity and selectivity.[1] This guide provides a comprehensive technical overview of its molecular structure, synthesis, characterization, and pivotal applications, particularly its role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of carbon-carbon bond formation.[1][2] For researchers and professionals in drug discovery, this compound serves as a key intermediate in the synthesis of complex molecules, including targeted therapies for cancer.[1]

Molecular Structure and Physicochemical Properties

The structure of this compound is defined by a central benzene ring functionalized with three key groups:

-

Boronic Acid Group (-B(OH)₂): This functional group is the cornerstone of the molecule's utility in cross-coupling reactions. The boron atom is electrophilic and, upon activation with a base, facilitates the crucial transmetalation step in the Suzuki-Miyaura catalytic cycle.[3]

-

Methoxy Group (-OCH₃): Located at the ortho-position to the boronic acid, this electron-donating group influences the electronic properties of the phenyl ring, potentially impacting the reactivity and regioselectivity of coupling reactions.[4]

-

Pyridin-4-yl Group: This nitrogen-containing heteroaromatic ring, positioned at the meta-position to the boronic acid, introduces a basic site and a key structural motif found in numerous biologically active compounds and pharmaceuticals.[5]

The interplay of these groups makes the compound a versatile and valuable reagent in synthetic chemistry.[1]

Chemical and Physical Data Summary

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₂BNO₃ | [1][6][7] |

| Molecular Weight | 229.04 g/mol | [1][8] |

| CAS Number | 196861-33-3 | [1][7] |

| Appearance | White powder | [1] |

| IUPAC Name | This compound | [7] |

| Synonyms | 5-Pyridin-4-yl-2-methoxyphenylboronic acid | [1] |

| Purity | ≥95-99% (HPLC) | [1][8] |

| Storage Conditions | Store at 0-8 °C | [1] |

Molecular Structure Visualization

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]

- 5. cas 1029654-23-6|| where to buy (2-Methoxy-5-phenylpyridin-3-yl)boronic acid [english.chemenu.com]

- 6. PubChemLite - this compound (C12H12BNO3) [pubchemlite.lcsb.uni.lu]

- 7. This compound|CAS 196861-33-3|TCIJT|製品詳細 [tci-chemical-trading.com]

- 8. This compound [cymitquimica.com]

An In-Depth Technical Guide to the Potential Biological Activity of (2-Methoxy-5-(pyridin-4-yl)phenyl)boronic Acid Derivatives

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Boronic acids and their derivatives have emerged from the periphery of medicinal chemistry to become a cornerstone in the development of novel therapeutics, exemplified by the clinical success of drugs like bortezomib.[1][2][3] This guide focuses on the therapeutic potential of a specific, yet versatile scaffold: (2-Methoxy-5-(pyridin-4-yl)phenyl)boronic acid . We will dissect the structural components of this molecule, postulating on their contributions to biological activity. This document provides a technical exploration into its potential as an anticancer, anti-inflammatory, and broad-spectrum enzyme-inhibiting agent. Detailed, field-proven experimental protocols are provided to empower researchers to validate these hypotheses, alongside a framework for synthesizing and screening derivative libraries. The overarching goal is to furnish drug development professionals with the foundational knowledge and practical methodologies required to explore this promising class of compounds.

The Ascendance of Boronic Acids in Medicinal Chemistry

For a considerable time, boron-containing compounds were largely overlooked in drug discovery, partly due to misconceptions about their toxicity.[2] This paradigm has shifted dramatically. The unique chemical properties of the boronic acid moiety—specifically, the empty p-orbital on the boron atom—make it an exceptional tool for enzyme inhibition. Boronic acids are Lewis acids that can form reversible, yet stable, covalent bonds with nucleophilic residues (like serine) in enzyme active sites.[2] This interaction often mimics the tetrahedral transition state of the enzyme's natural substrate hydrolysis, leading to potent and competitive inhibition.[4][5]

This mechanistic elegance is not merely theoretical. It is clinically validated by several FDA-approved drugs:

-

Bortezomib (Velcade®): A dipeptidyl boronic acid that acts as a proteasome inhibitor, revolutionizing the treatment of multiple myeloma.[1][2][3]

-

Ixazomib: Another proteasome inhibitor for multiple myeloma with a similar mechanism to bortezomib.[1][2]

-

Vaborbactam: A β-lactamase inhibitor used in combination with antibiotics to combat resistant bacterial infections.[1]

The success of these agents underscores the immense potential of the boronic acid pharmacophore and serves as the primary impetus for investigating novel scaffolds like this compound.

The this compound Scaffold: A Privileged Structure?

The title compound, with the chemical formula C12H12BNO3, is a versatile building block in medicinal chemistry.[6][7][8][9] Its potential bioactivity is likely derived from the unique interplay of its constituent parts:

-

Phenylboronic Acid Core: This is the "warhead" of the molecule, responsible for engaging with enzymatic targets. Its acidity and reactivity can be tuned by the other substituents on the phenyl ring.[2]

-

Pyridine Ring: As a six-membered heterocyclic aromatic ring containing a nitrogen atom, pyridine is a common feature in many marketed drugs.[10] It can participate in hydrogen bonding and π-stacking interactions within a protein's binding pocket, enhancing affinity and selectivity. Its basic nitrogen atom can also influence the compound's pharmacokinetic properties.

-

Methoxy Group (-OCH3): Positioned ortho to the boronic acid, the methoxy group is an electron-donating group. This can modulate the Lewis acidity of the boron atom, potentially influencing its reactivity and the stability of the enzyme-inhibitor complex. It can also serve as a hydrogen bond acceptor.

This combination of a reactive warhead and multiple points for potential protein interaction makes this scaffold an attractive starting point for developing targeted therapies.[6]

Investigating Anticancer Potential

The most prominent application of boronic acids in therapeutics is in oncology.[11] Derivatives of our core scaffold are plausible candidates for anticancer agents, potentially acting through several mechanisms.

3.1. Primary Mechanism: Proteasome Inhibition

The ubiquitin-proteasome system (UPS) is a critical cellular machinery for degrading damaged or unnecessary proteins. Cancer cells, with their high metabolic and proliferative rates, are particularly dependent on the UPS to maintain homeostasis, making the proteasome an attractive therapeutic target.

Boronic acids, most notably bortezomib, inhibit the chymotrypsin-like activity of the 20S proteasome.[12] The boron atom is attacked by the N-terminal threonine residue in the proteasome's active site, forming a stable, reversible complex that stalls protein degradation. This leads to the accumulation of pro-apoptotic proteins and cell cycle regulators (like p53 and p21), ultimately triggering programmed cell death (apoptosis) in cancer cells.[12]

Caption: A typical workflow for identifying and validating anticancer boronic acid derivatives.

3.2. Experimental Protocol: Cell Viability Assessment (MTT Assay)

This protocol determines the concentration at which a compound reduces the viability of a cancer cell population by 50% (IC50).

-

Cell Culture: Seed cancer cells (e.g., MCF-7 breast cancer or PC-3 prostate cancer) in a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO2).

-

Compound Preparation: Prepare a stock solution of the boronic acid derivative in DMSO. Create a series of dilutions in cell culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM.

-

Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different compound concentrations. Include wells with medium only (negative control) and medium with DMSO (vehicle control).

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan.

-

Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

3.3. Data Presentation: Hypothetical Screening Results

| Derivative ID | Modification on Scaffold | IC50 vs. MCF-7 (µM) | Selectivity Index (SI) |

| Core-01 | This compound | 25.4 | 1.5 |

| Deriv-02 | R-group at pyridine N | 8.2 | 4.1 |

| Deriv-03 | Substitution on phenyl ring | 17.9 | 2.3 |

| Deriv-04 | Alternative heterocycle | 5.1 | >8.0 |

| Doxorubicin | (Positive Control) | 0.5 | 10.2 |

| SI = IC50 in normal cells (e.g., MCF-10A) / IC50 in cancer cells (MCF-7). A higher SI is desirable. |

Exploring Anti-inflammatory Properties

Chronic inflammation is a key driver of numerous diseases, including cancer, arthritis, and neurodegenerative disorders.[13] Boron-containing compounds have demonstrated a wide range of biological activities, including anti-inflammatory properties.[14] Boronic chalcones, for instance, have been shown to act as dual anticancer and anti-inflammatory agents.[13][15]

4.1. Mechanism: Cytokine Modulation

A plausible anti-inflammatory mechanism for this compound derivatives is the suppression of pro-inflammatory cytokine production. Cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and IL-1β are central mediators of the inflammatory response.[15] Boronic acid derivatives may inhibit key signaling pathways (e.g., NF-κB) that control the transcription of these cytokine genes.

Caption: Hypothesized inhibition of the NF-κB pathway by a boronic acid derivative.

4.2. Experimental Protocol: Quantification of TNF-α Secretion

This protocol uses an Enzyme-Linked Immunosorbent Assay (ELISA) to measure the reduction of a key pro-inflammatory cytokine in stimulated immune cells.

-

Cell Culture: Plate murine macrophage cells (e.g., RAW 264.7) in a 24-well plate at a density of 2.5 x 10^5 cells/well and allow them to adhere.

-

Pre-treatment: Treat the cells with various non-toxic concentrations of the boronic acid derivative for 1-2 hours.

-

Stimulation: Induce an inflammatory response by adding Lipopolysaccharide (LPS) to a final concentration of 100 ng/mL to all wells except the negative control.

-

Incubation: Incubate the plate for 18-24 hours.

-

Supernatant Collection: Carefully collect the cell culture supernatant from each well. This contains the secreted cytokines.

-

ELISA Procedure: Perform a standard sandwich ELISA for TNF-α according to the manufacturer's instructions.

-

Coat a 96-well ELISA plate with a capture antibody specific for TNF-α.

-

Block non-specific binding sites.

-

Add the collected supernatants and a series of known TNF-α standards to the wells.

-

Add a detection antibody conjugated to an enzyme (e.g., HRP).

-

Add the enzyme's substrate (e.g., TMB) to produce a colorimetric signal.

-

Stop the reaction and read the absorbance at 450 nm.

-

-

Analysis: Generate a standard curve from the TNF-α standards. Use this curve to calculate the concentration of TNF-α in each sample. Compare the levels in treated samples to the LPS-only positive control to determine the percent inhibition.

Broad-Spectrum Enzyme Inhibition

The ability of boronic acids to inhibit serine proteases is well-documented.[4] This mechanism extends beyond the proteasome to other critical enzyme classes, such as β-lactamases, which are responsible for antibiotic resistance.[4][5][16]

5.1. Mechanism: Transition-State Analogy

Boronic acids act as transition-state analog inhibitors.[4][5] In the active site of a serine hydrolase (like a β-lactamase), the catalytic serine's hydroxyl group attacks the electrophilic boron atom. This forms a tetrahedral boronate adduct that is a stable mimic of the transient, high-energy tetrahedral intermediate formed during normal substrate hydrolysis.[5] This stable complex effectively sequesters the enzyme, preventing it from processing its natural substrate.

Caption: Reversible covalent inhibition of a serine hydrolase by a boronic acid.

5.2. Experimental Protocol: General Enzyme Inhibition Assay (e.g., β-Lactamase)

This protocol determines the potency of a compound in inhibiting a specific enzyme.

-

Reagents: Prepare a solution of the purified enzyme (e.g., KPC-2 β-lactamase), a chromogenic substrate (e.g., nitrocefin, which changes color upon hydrolysis), and the boronic acid inhibitor in a suitable buffer (e.g., 10 mM PBS, pH 7.4).[17]

-

Assay Setup: In a 96-well plate, add the buffer and increasing concentrations of the inhibitor.

-

Pre-incubation: Add the enzyme solution to each well and pre-incubate for 5-10 minutes to allow the inhibitor to bind.[17]

-

Reaction Initiation: Start the reaction by adding the nitrocefin substrate to all wells.

-

Kinetic Measurement: Immediately place the plate in a microplate reader and measure the rate of change in absorbance (e.g., at 486 nm for nitrocefin) over time. The rate of color change is proportional to the enzyme activity.

-

Data Analysis:

-

Calculate the initial reaction velocity (v₀) for each inhibitor concentration.

-

Plot the percent inhibition (relative to a no-inhibitor control) against the log of the inhibitor concentration.

-

Use non-linear regression to calculate the IC50 value.

-

Further kinetic studies (e.g., by varying substrate concentration) can be performed to determine the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive).

-

References

-

Romagnoli, R., et al. (2020). Boronic Acid Transition State Inhibitors Active against KPC and Other Class A β-Lactamases. Antimicrobial Agents and Chemotherapy, 64(5), e02126-19. Available from: [Link]

-

Das, B. C., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 27(19), 6610. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Boronic Acids in Modern Pharmaceutical Synthesis. Available from: [Link]

-

Fricker, A. D., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. Available from: [Link]

-

Fricker, A. D., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. ResearchGate. Available from: [Link]

-

Pemberton, O. A., et al. (2017). Exploring the potential of boronic acids as inhibitors of OXA-24/40 β-lactamase. Protein Science, 26(5), 1063-1072. Available from: [Link]

-

Fura, A., et al. (2024). Boronic acid inhibitors of penicillin-binding protein 1b: serine and lysine labelling agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). Available from: [Link]

-

Saves, I., et al. (2012). Novel Insights into the Mode of Inhibition of Class A SHV-1 β-Lactamases Revealed by Boronic Acid Transition State Inhibitors. Antimicrobial Agents and Chemotherapy, 56(8), 4352-4361. Available from: [Link]

-

Yilmaz, I., et al. (2020). The synthesis of boronic-imine structured compounds and identification of their anticancer, antimicrobial and antioxidant activities. Journal of Photochemistry and Photobiology B: Biology, 202, 111684. Available from: [Link]

-

Williams, D., et al. (2017). Screening of Hybrid Heterocyclic Boronic Acids and Nonboronic Acid Aldehydes as Potential Anticancer Agents. Digital Commons @ Andrews University. Available from: [Link]

-

Das, B. C., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. PMC. Available from: [Link]

-

Brovarets, O. O., et al. (2022). Boronic Acids as Prospective Inhibitors of Metallo-β-Lactamases: Efficient Chemical Reaction in the Enzymatic Active Site Revealed by Molecular Modeling. International Journal of Molecular Sciences, 23(15), 8740. Available from: [Link]

-

Rodrigues, C. A. B., et al. (2024). Design and Synthesis of Boronic Chalcones with Dual Anticancer and Anti-Inflammatory Activity. Pharmaceuticals, 17(7), 896. Available from: [Link]

-

Arnst, K. E., et al. (2017). Synthesis and Structure-Activity Relationship of Boronic Acid Bioisosteres of Combretastatin A-4 as Anticancer Agents. Journal of Medicinal Chemistry, 60(16), 7075-7090. Available from: [Link]

-

Epifano, F., et al. (2011). Topical anti-inflammatory activity of boropinic acid and its natural and semi-synthetic derivatives. Bioorganic & Medicinal Chemistry Letters, 21(2), 769-772. Available from: [Link]

-

Al-Hussain, S. A., et al. (2022). Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope. RSC Medicinal Chemistry, 13(10), 1167-1181. Available from: [Link]

-

Rullo, A., et al. (2024). Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. Chemistry – A European Journal, 30(15), e202303513. Available from: [Link]

-

An, C., et al. (2006). A boronic-chalcone derivative exhibits potent anticancer activity through inhibition of the proteasome. Molecular Pharmacology, 70(1), 329-337. Available from: [Link]

-

Minkkilä, A., et al. (n.d.). Discovery Boronic Acids as Novel and Potent Inhibitors of Fatty Acid Amide Hydrolase Supporting Information. AWS. Available from: [Link]

-

Romagnoli, R., et al. (2020). Boronic Acid Transition State Inhibitors Active against KPC and Other Class A β-Lactamases. NIH. Available from: [Link]

-

Yildirim, S., et al. (2023). Exploring the anti-inflammatory activity of boron compounds through the miR-21/PTEN/AKT pathway in cecal ligation and puncture-induced sepsis. Experimental and Therapeutic Medicine, 26(4), 489. Available from: [Link]

-

Clède, S., et al. (2022). Identification of Boronic Acid Derivatives as an Active Form of N-Alkylaminoferrocene-Based Anticancer Prodrugs and Their Radiolabeling with 18F. ResearchGate. Available from: [Link]

-

Rodrigues, C. A. B., et al. (2024). Design and Synthesis of Boronic Chalcones with Dual Anticancer and Anti-Inflammatory Activity. PubMed. Available from: [Link]

-

Scorei, R. I., et al. (2019). In vitro and in vivo antitumour effects of phenylboronic acid against mouse mammary adenocarcinoma 4T1 and squamous carcinoma SCCVII cells. Archives of Biological Sciences, 71(1), 127-135. Available from: [Link]

-

PubChem. (n.d.). This compound. PubChemLite. Available from: [Link]

-

Leny, F., et al. (2022). Recent Advances in the Synthesis of Borinic Acid Derivatives. Molecules, 27(19), 6296. Available from: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. journals.asm.org [journals.asm.org]

- 5. Exploring the potential of boronic acids as inhibitors of OXA‐24/40 β‐lactamase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. PubChemLite - this compound (C12H12BNO3) [pubchemlite.lcsb.uni.lu]

- 8. This compound [cymitquimica.com]

- 9. This compound|CAS 196861-33-3|TCIJT|製品詳細 [tci-chemical-trading.com]

- 10. cas 1029654-23-6|| where to buy (2-Methoxy-5-phenylpyridin-3-yl)boronic acid [english.chemenu.com]

- 11. Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A boronic-chalcone derivative exhibits potent anticancer activity through inhibition of the proteasome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design and Synthesis of Boronic Chalcones with Dual Anticancer and Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Exploring the anti‑inflammatory activity of boron compounds through the miR‑21/PTEN/AKT pathway in cecal ligation and puncture‑induced sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Novel Insights into the Mode of Inhibition of Class A SHV-1 β-Lactamases Revealed by Boronic Acid Transition State Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Boronic Acid Transition State Inhibitors Active against KPC and Other Class A β-Lactamases: Structure-Activity Relationships as a Guide to Inhibitor Design - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Pyridine-Containing Boronic Acids in Modern Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unassuming Powerhouse of Synthetic Chemistry

Pyridine-containing boronic acids have emerged as indispensable tools in the arsenal of synthetic chemists, bridging the gap between fundamental research and the development of life-changing pharmaceuticals and cutting-edge materials. Their unique molecular architecture, which marries the electron-deficient nature of the pyridine ring with the versatile reactivity of the boronic acid moiety, has unlocked new pathways for the construction of complex molecules. This guide provides an in-depth exploration of the synthesis, properties, and applications of these remarkable compounds, offering field-proven insights for researchers and professionals in drug discovery and materials science.

The surge in interest surrounding pyridine boronic acids is intrinsically linked to their exceptional utility as coupling partners in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This powerful carbon-carbon bond-forming reaction has revolutionized the way chemists approach the synthesis of biaryl and heteroaryl structures, which are prevalent in a vast array of biologically active compounds and functional materials. The ability to precisely and efficiently introduce a pyridine ring into a target molecule has profound implications for tuning its electronic properties, solubility, and biological activity.

However, the journey of pyridine boronic acids from niche reagents to mainstream building blocks has not been without its challenges. The inherent instability of certain isomers, particularly 2-pyridylboronic acid, has historically limited their widespread adoption. This guide will delve into the innovative strategies that have been developed to overcome these stability issues, paving the way for their routine use in complex synthetic endeavors.

This technical guide will provide a comprehensive overview of:

-

The synthesis of pyridine-containing boronic acids and their derivatives.

-

The unique chemical and physical properties that govern their reactivity and stability.

-

Their pivotal role in drug discovery, with a focus on their application in the synthesis of notable pharmaceuticals.

-

Their emerging applications in materials science, particularly in the development of organic electronics.

-

Detailed experimental protocols for their synthesis, purification, and use in Suzuki-Miyaura coupling reactions.

By combining theoretical principles with practical, actionable guidance, this document aims to empower researchers to fully harness the synthetic potential of pyridine-containing boronic acids in their own laboratories.

I. The Synthetic Landscape: Crafting Pyridine-Containing Boronic Acids

The synthesis of pyridine-containing boronic acids is a mature field, with a variety of reliable methods available to the modern chemist. The choice of synthetic route is often dictated by the desired isomer, the presence of other functional groups, and the scale of the reaction. This section will explore the most common and effective methods for the preparation of 2-, 3-, and 4-pyridylboronic acids and their more stable ester derivatives.

The Workhorse: Metal-Halogen Exchange and Borylation

The most prevalent and cost-effective method for the synthesis of pyridine boronic acids is the metal-halogen exchange of a halopyridine, followed by quenching with a trialkyl borate. This approach is particularly well-suited for large-scale preparations.[1]

The general workflow for this transformation is as follows:

A significant advancement in this methodology is the "in situ quench" protocol. In this variation, the organolithium reagent is added to a mixture of the halopyridine and the trialkyl borate. This technique is particularly advantageous as the highly reactive pyridyllithium intermediate is trapped by the borate ester as it is formed, minimizing side reactions.[2] This approach allows the reaction to be conducted at more practical temperatures (e.g., -40 °C) compared to the traditional stepwise addition which often requires cryogenic temperatures (-78 °C).[2]

Palladium-Catalyzed Borylation: A Milder Alternative

For substrates that are incompatible with the strongly basic and nucleophilic conditions of organolithium reagents, palladium-catalyzed borylation offers a milder alternative. The most common variant of this reaction is the Miyaura borylation, which utilizes a palladium catalyst, a phosphine ligand, and a boron source such as bis(pinacolato)diboron (B₂pin₂).

This method is particularly useful for the synthesis of pyridine boronic acid pinacol esters, which are often more stable and easier to handle than the corresponding free boronic acids.

The "2-Pyridyl Problem": A Challenge of Instability

A significant hurdle in the widespread application of pyridine boronic acids has been the inherent instability of the 2-pyridyl isomer. 2-Pyridylboronic acid is prone to protodeboronation, a process where the carbon-boron bond is cleaved by a proton source, leading to the formation of pyridine.[3] This instability is particularly problematic under the conditions often employed in Suzuki-Miyaura coupling reactions.

To address this "2-pyridyl problem," researchers have developed a number of strategies to stabilize the 2-pyridylboron moiety. One of the most successful approaches is the use of N-methyliminodiacetic acid (MIDA) to form a stable, crystalline boronate ester. 2-Pyridyl MIDA boronates are air-stable solids that can be easily handled and purified. Under the basic conditions of the Suzuki-Miyaura reaction, the MIDA group is slowly hydrolyzed, releasing the reactive boronic acid in a controlled manner. This "slow-release" strategy minimizes the concentration of the unstable boronic acid in the reaction mixture at any given time, thereby suppressing protodeboronation and favoring the desired cross-coupling reaction.

II. Properties and Characterization: Understanding the Building Blocks

A thorough understanding of the chemical and physical properties of pyridine-containing boronic acids is essential for their effective use in synthesis. This section will cover their stability, reactivity, and key characterization features.

Isomeric Stability: A Tale of Three Pyridyls

The position of the boronic acid group on the pyridine ring has a profound impact on the stability of the molecule.

-

3- and 4-Pyridylboronic Acids: These isomers are generally stable, crystalline solids that can be stored for extended periods without significant decomposition.[1] Their stability makes them straightforward to handle and use in a variety of chemical transformations.

-

2-Pyridylboronic Acid: As previously discussed, this isomer is notoriously unstable and prone to protodeboronation.[3] It is often generated in situ or used as a more stable derivative, such as a pinacol or MIDA ester.

Purification and Handling

The purification of pyridine boronic acids can be achieved through several methods, with recrystallization being one of the most common for the free boronic acids.

A General Protocol for Recrystallization of 3-Pyridylboronic Acid:

-

Dissolution: Suspend the crude 3-pyridylboronic acid in a minimal amount of a suitable solvent, such as acetonitrile.[2]

-

Heating: Heat the suspension to reflux with stirring until the solid completely dissolves.

-

Cooling: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.

-

Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.

-

Drying: Dry the purified crystals under vacuum.

For boronic esters, purification by column chromatography on silica gel is a viable option.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the characterization of pyridine-containing boronic acids.

| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) |

| 2-Pyridylboronic Acid | Signals for the pyridine ring protons are typically observed in the aromatic region (7.0-9.0 ppm). The B(OH)₂ protons often appear as a broad singlet. | The pyridine ring carbons typically appear in the range of 120-150 ppm. The carbon bearing the boron atom may be broad due to quadrupolar relaxation. |

| 3-Pyridylboronic Acid | Pyridine protons are found in the aromatic region (7.0-9.0 ppm).[4] | Pyridine carbons are observed between 120-155 ppm.[5] |

| 4-Pyridylboronic Acid | Pyridine protons are typically observed in the aromatic region (7.0-9.0 ppm).[1] | Pyridine carbons are found in the range of 120-150 ppm.[6] |

| Pyridine Boronic Acid Pinacol Esters | The pinacol methyl protons give a characteristic singlet around 1.3 ppm.[7] | The quaternary carbons of the pinacol group appear around 84 ppm, and the methyl carbons around 25 ppm.[8] |

III. Applications in Drug Discovery: Building the Molecules of Life

The ability to efficiently construct complex molecular architectures containing the pyridine motif has made pyridine boronic acids invaluable in the field of drug discovery. The pyridine ring is a common feature in many pharmaceuticals, where it can participate in hydrogen bonding, act as a bioisostere for other functional groups, and influence the overall pharmacokinetic and pharmacodynamic properties of a drug.

The Suzuki-Miyaura Coupling: A Cornerstone of Medicinal Chemistry

The Suzuki-Miyaura reaction is the most prominent application of pyridine boronic acids in drug discovery. It allows for the modular and convergent synthesis of drug candidates, facilitating the rapid exploration of structure-activity relationships.

A generalized workflow for a Suzuki-Miyaura coupling involving a pyridine boronic acid is as follows:

Troubleshooting Common Issues in Suzuki-Miyaura Couplings with Pyridine Boronic Acids:

-

Low Yield:

-

Catalyst Deactivation: The nitrogen atom of the pyridine ring can coordinate to the palladium center, inhibiting the catalytic cycle. The use of bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) can mitigate this issue.

-

Protodeboronation: Ensure that the reaction is performed under rigorously anhydrous and deoxygenated conditions, especially when using unstable boronic acids. The use of MIDA boronates for 2-pyridyl substrates is highly recommended.

-

-

Homocoupling of the Boronic Acid:

-

This side reaction is often promoted by the presence of oxygen. Thoroughly degassing the solvent and maintaining an inert atmosphere are crucial.

-

Using a Pd(0) source directly, such as Pd(PPh₃)₄, may reduce homocoupling compared to the in situ reduction of Pd(II) precursors.

-

Pyridine Boronic Acids in the Synthesis of Marketed Drugs

The following examples illustrate the use of pyridine boronic acids and their derivatives in the synthesis of important pharmaceuticals.

-

Netupitant: An antiemetic agent used for the prevention of chemotherapy-induced nausea and vomiting.[9] The synthesis of Netupitant involves a Suzuki-Miyaura coupling reaction between an o-tolylboronic acid and a substituted chloropyridine derivative.[10][11]

-

Etravirine: A non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV. While several synthetic routes exist, the construction of the diaryl ether linkage can be envisioned through a Suzuki-Miyaura coupling strategy.[8][12][13]

-

Lumacaftor: A drug used to treat cystic fibrosis. Its synthesis can involve a Suzuki-Miyaura coupling to form a key C-C bond.

IV. Frontiers in Materials Science: Building Blocks for the Future

The unique electronic properties of the pyridine ring make pyridine-containing boronic acids attractive building blocks for the synthesis of advanced organic materials. Their incorporation into conjugated polymers can significantly influence the material's optical and electronic characteristics.

Organic Light-Emitting Diodes (OLEDs)

Pyridine-containing materials are of great interest for use in OLEDs due to their electron-deficient nature, which can facilitate electron transport. Pyridine boronic acids serve as versatile precursors for the synthesis of these materials through Suzuki-Miyaura polymerization.

Organic Semiconductors

The ability to precisely introduce pyridine units into conjugated polymer backbones allows for the fine-tuning of their electronic properties. This has led to the development of novel organic semiconductors with applications in organic field-effect transistors (OFETs) and other electronic devices. The synthesis of these materials often involves the Suzuki-Miyaura polycondensation of a dibromopyridine derivative with a diboronic acid or ester.

V. Conclusion: An Ever-Expanding Toolkit for Innovation

Pyridine-containing boronic acids have firmly established themselves as indispensable building blocks in modern synthetic chemistry. Their versatility in the construction of complex molecules, particularly through the robust and reliable Suzuki-Miyaura coupling, has had a profound impact on drug discovery and materials science. While challenges such as the instability of the 2-pyridyl isomer have tested the ingenuity of chemists, the development of innovative solutions like the MIDA boronates has transformed these once-problematic reagents into readily accessible and highly effective tools.

As our understanding of the intricate relationship between molecular structure and function continues to grow, the demand for precise and efficient synthetic methods will only increase. Pyridine-containing boronic acids, with their unique combination of properties and reactivity, are poised to play an even more critical role in the future of chemical synthesis. From the development of next-generation pharmaceuticals to the creation of novel materials with tailored electronic and optical properties, the applications of these versatile building blocks are limited only by the imagination of the researchers who wield them. This guide has provided a comprehensive overview of the current state of the art, and it is with great anticipation that we look forward to the continued innovation and discovery that will undoubtedly be driven by the ever-expanding toolkit of pyridine-containing boronic acids.

References

-

Li, W., Nelson, D. P., Jensen, M. S., Hoerrner, R. S., Cai, D., & Larsen, R. D. (2002). An Improved Protocol for the Preparation of 3-Pyridyl- and Some Arylboronic Acids. The Journal of Organic Chemistry, 67(15), 5394–5397. [Link]

- Kauffmann, T., & Mues, P. (1984). 1H-NMR- und 13C-NMR-Spektren von Pyridin- und Pyridinium-Verbindungen. Chemische Berichte, 117(3), 1143-1153.

- Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes.

-

PubChem. (n.d.). Netupitant. Retrieved from [Link]

- Google Patents. (n.d.). US20170008848A1 - Methods of making netupitant and intermediates thereof.

-

Organic Syntheses. (2005). 3-pyridylboronic acid. Organic Syntheses, 81, 89. [Link]

-

PubChem. (n.d.). 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine. Retrieved from [Link]

-

S. G. D. R. (2018). Experimental and theoretical, 1 H and 13 C NMR isotropic chemical... ResearchGate. Retrieved from [Link]

- Google Patents. (n.d.). WO2014068588A2 - Process for the synthesis of etravirine and its intermediates.

-

Li, W., Nelson, D. P., Jensen, M. S., Hoerrner, R. S., Cai, D., & Larsen, R. D. (2002). An Improved Protocol for the Preparation of 3-Pyridyl- and Some Arylboronic Acids. ResearchGate. Retrieved from [Link]

-

New Drug Approvals. (2014). NETUPITANT. Retrieved from [Link]

- Al-Zoubi, R. M. (2013). Recent progress in the synthesis of pyridinylboronic acids and esters.

-

J. C. V. (2020). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Semantic Scholar. Retrieved from [Link]

-

Supplementary Information Heterocyclic Boronic Acids Display Sialic Acids Selective Binding under Hypoxic Tumor Relevant Acidic Environment. - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

-

Recrystallization. (n.d.). Retrieved from [Link]

-

Bartleby. (n.d.). Recrystallization Lab Report. Retrieved from [Link]

-

Synthesis, single crystal X-ray analysis and vibrational spectral studies of 2-(pyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine - ResearchGate. (2025). Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]

-

The Suzuki coupling reaction as a post-polymerization modification: a promising protocol for construction of cyclic-brush and more complex polymers - RSC Publishing. (n.d.). Retrieved from [Link]

-

Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - MDPI. (n.d.). Retrieved from [Link]

- Dick, G. R., Knapp, D. M., & Burke, M. D. (2011). A General Solution for the 2-Pyridyl Problem. PMC.

-

Sayes, M., Benoit, G., & Charette, A. B. (2019). Three‐Step Synthesis of 2‐(Diiodomethyl)‐4,4,5,5‐Tetramethyl‐1,3,2‐Dioxaborolane from Dichloromethane. ResearchGate. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 3-Pyridylboronic Acid and its Pinacol Ester. Application of 3-Pyridylboronic Acid in Suzuki Coupling to Prepare 3-Pyridin-3-ylquinoline. Retrieved from [Link]

-

Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC. (2017). Retrieved from [Link]

-

MDPI. (n.d.). Recent Progress on the Synthesis of Bipyridine Derivatives. Retrieved from [Link]

-

Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids - MDPI. (n.d.). Retrieved from [Link]

-

Synthesis and Suzuki-Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy - PubMed. (2024). Retrieved from [Link]

-

The electronic structure of poly(pyridine-2,5-diyl) investigated by soft x-ray absorption and emission spectroscopies - Semantic Scholar. (1998). Retrieved from [Link]

Sources

- 1. Pyridine-4-boronic acid(1692-15-5) 1H NMR spectrum [chemicalbook.com]

- 2. orgsyn.org [orgsyn.org]

- 3. rsc.org [rsc.org]

- 4. 3-Pyridylboronic acid(1692-25-7) 1H NMR [m.chemicalbook.com]

- 5. rsc.org [rsc.org]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. 4-Pyridineboronic acid pinacol ester(181219-01-2) 1H NMR [m.chemicalbook.com]

- 8. Development of a practical synthesis of etravirine via a microwave-promoted amination - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Netupitant | C30H32F6N4O | CID 6451149 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. US20170008848A1 - Methods of making netupitant and intermediates thereof - Google Patents [patents.google.com]

- 11. newdrugapprovals.org [newdrugapprovals.org]

- 12. researchgate.net [researchgate.net]

- 13. WO2014068588A2 - Process for the synthesis of etravirine and its intermediates - Google Patents [patents.google.com]

The Dawn of a Versatile Moiety: An In-depth Technical Guide to the Discovery and History of Substituted Phenylboronic Acids

For Researchers, Scientists, and Drug Development Professionals

Authored by Gemini, Senior Application Scientist

Abstract

Substituted phenylboronic acids, a class of organoboron compounds, have traversed a remarkable journey from their initial synthesis in the late 19th century to becoming indispensable tools in modern organic chemistry, medicinal chemistry, and materials science. This in-depth technical guide provides a comprehensive exploration of the discovery and history of these versatile molecules. We will delve into the pioneering synthetic efforts, the evolution of more sophisticated and robust synthetic methodologies, and the transformative impact of their applications, particularly in the realm of cross-coupling reactions, targeted therapeutics, and advanced sensor technology. This guide is intended to provide researchers, scientists, and drug development professionals with a thorough understanding of the foundational chemistry and historical context that continue to drive innovation in this exciting field.

The Genesis of a Carbon-Boron Bond: Early Discoveries

The story of substituted phenylboronic acids begins with the foundational work on organoboranes in the mid-19th century. In 1860, Edward Frankland reported the first synthesis and isolation of a boronic acid, specifically ethylboronic acid.[1][2][3] His two-stage process involved the reaction of diethylzinc with triethyl borate to form triethylborane, which was then oxidized by air to yield ethylboronic acid.[1][2][3] This seminal work laid the groundwork for the synthesis of compounds containing a carbon-boron bond.

Twenty years later, in 1880, the first synthesis of an arylboronic acid, phenylboronic acid, was reported by Michaelis and Becker.[4] Their method was arduous by modern standards, involving the heating of diphenylmercury with boron trichloride in a sealed tube at high temperatures (180-200 °C) to produce phenylboronyl dichloride.[5] This intermediate was then hydrolyzed to afford phenylboronic acid.[5]

These early methods, while groundbreaking, were limited by harsh reaction conditions, the use of toxic reagents like organomercury compounds, and low yields. The full potential of phenylboronic acids remained largely untapped for several decades, awaiting the development of more practical and versatile synthetic routes.

The Evolution of Synthesis: From Grignard Reagents to Palladium Catalysis

The 20th century witnessed a paradigm shift in the synthesis of substituted phenylboronic acids, driven by the advent of organometallic chemistry.

The Grignard Revolution: A More Accessible Route

A significant breakthrough came with the utilization of Grignard reagents. The reaction of a phenylmagnesium halide with a trialkyl borate, followed by acidic hydrolysis, provided a much more accessible and general route to phenylboronic acids.[5][6][7][8]

Experimental Protocol: Synthesis of Phenylboronic Acid via Grignard Reaction

-

Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, magnesium turnings are covered with anhydrous diethyl ether. A solution of bromobenzene in anhydrous diethyl ether is added dropwise to initiate the formation of phenylmagnesium bromide. The reaction is typically initiated with a crystal of iodine if necessary and maintained at reflux until the magnesium is consumed.

-

Borylation: The Grignard solution is cooled to a low temperature (typically -78 °C) in a dry ice/acetone bath. A solution of trimethyl borate in anhydrous diethyl ether is then added dropwise, maintaining the low temperature to prevent the formation of triphenylborane as a byproduct.[8]

-

Hydrolysis: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then quenched by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Workup and Isolation: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield crude phenylboronic acid.

-

Purification: The crude product can be purified by recrystallization from water or a suitable organic solvent.